2,6-Dimethylphenyl 2,4-dinitrophenyl ether
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Overview
Description
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is an organic compound characterized by the presence of two aromatic rings connected by an ether linkage. The compound is notable for its nitro groups, which are electron-withdrawing and significantly influence its chemical behavior. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylphenyl 2,4-dinitrophenyl ether can be synthesized through the reaction of 2,4-dinitrochlorobenzene with 2,6-dimethylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 2,4-dinitrophenyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups make the aromatic ring susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming carboxylic acids under strong oxidizing conditions
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, and organic solvents like ethanol.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions
Major Products
Nucleophilic Substitution: Substituted phenyl ethers.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through its nitro groups, which are strong electron-withdrawing groups. These groups influence the electron density of the aromatic rings, making them more reactive towards nucleophiles. In biological systems, the compound can inhibit electron transport by interacting with key proteins in the electron transport chain, such as the cytochrome b6f complex .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT): Another compound with similar inhibitory effects on the electron transport chain.
2,5-Dibromo-3-methyl-6-isopropylbenzoquinone (DBMIB): Also inhibits the cytochrome b6f complex but has different structural features.
Uniqueness
2,6-Dimethylphenyl 2,4-dinitrophenyl ether is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and interaction with biological molecules. The presence of both methyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications .
Properties
CAS No. |
3761-22-6 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(2,4-dinitrophenoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C14H12N2O5/c1-9-4-3-5-10(2)14(9)21-13-7-6-11(15(17)18)8-12(13)16(19)20/h3-8H,1-2H3 |
InChI Key |
SZIVVJWRVXCIFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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